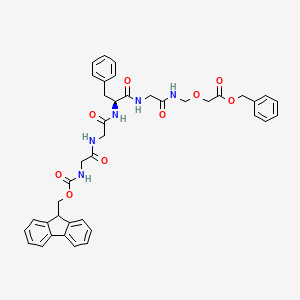

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

benzyl 2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTHCDKNSNAYJP-UMSFTDKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H41N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Function and Application of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is a pivotal, protected peptide derivative that serves as a crucial building block in the sophisticated field of targeted cancer therapeutics. Its primary function is as a synthetic intermediate in the creation of enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs). The core tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is engineered for selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. This targeted cleavage mechanism ensures the controlled release of a cytotoxic payload at the site of action, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the molecule's function, synthesis, and role in the mechanism of action of ADCs, supplemented with experimental protocols and data.

Introduction: The Role in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. An ADC is comprised of three main components: a monoclonal antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

The linker is a critical component that influences the stability, efficacy, and safety of the ADC.[1] this compound is a precursor to a specific type of cleavable linker. The Gly-Gly-Phe-Gly (GGFG) sequence is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal enzymes like Cathepsin B upon internalization into the target cancer cell.[2] This targeted release of the payload is a key advantage of cleavable linkers, as it can also lead to a "bystander effect," where the released drug can diffuse and kill neighboring antigen-negative cancer cells.[2]

The molecule is a protected form of the linker, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS), and the C-terminus is modified with a -CH2-O-CH2-Cbz (benzyloxycarbonyl) group, which is part of a self-immolative spacer. This entire construct is a key intermediate in the synthesis of the drug-linker component of successful ADCs like Trastuzumab deruxtecan (B607063) (Enhertu®).[2][3]

Chemical Structure and Properties

The chemical structure of this compound is characterized by the GGFG tetrapeptide core, flanked by the Fmoc protecting group at the N-terminus and the benzyloxycarbonyl-containing spacer at the C-terminus.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C40H41N5O9 |

| Molecular Weight | 735.78 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Mechanism of Action: The GGFG Linker in ADCs

The function of the linker derived from this compound is central to the mechanism of action of the corresponding ADC. The following diagram illustrates the signaling pathway from ADC administration to payload-induced cell death.

Caption: Signaling pathway of an ADC with a GGFG cleavable linker.

The process begins with the ADC circulating in the bloodstream, where the GGFG linker remains stable. Upon reaching the tumor site, the antibody component of the ADC binds to its specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B, and characterized by an acidic environment.[2]

Inside the lysosome, Cathepsin B recognizes and cleaves the GGFG peptide sequence.[2] This enzymatic cleavage initiates the release of the cytotoxic payload. The specific design of the linker, often incorporating a self-immolative spacer, ensures that the payload is released in its fully active form. The released payload can then exert its cytotoxic effect, for instance, by causing DNA damage, which ultimately leads to apoptosis (programmed cell death) of the cancer cell.[4]

Quantitative Data: Enzymatic Cleavage of the GGFG Linker

For context, the following table presents representative kinetic parameters for the cleavage of other peptide substrates by Cathepsin B. It is important to note that these values can vary depending on the full sequence of the substrate and the experimental conditions.

Table 2: Representative Kinetic Parameters for Cathepsin B Cleavage of Peptide Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-Phe-Arg-AMC | 200 | 1.8 | 9,000 | [5] |

| Z-Arg-Arg-AMC | 125 | 2.5 | 20,000 | [6] |

| GGFG-Payload (Illustrative) | N/A | N/A | N/A |

Note: "N/A" indicates that specific data for the GGFG-payload was not found in the reviewed literature. Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are commonly used fluorogenic substrates for measuring Cathepsin B activity.

Experimental Protocols

Synthesis of Fmoc-Gly-Gly-Phe-Gly-Linker Intermediate

The synthesis of this compound and related linker intermediates is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[7]

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for the solid-phase synthesis of the GGFG peptide.

Detailed Methodology:

-

Resin Preparation: Swell a suitable solid support, such as 2-chlorotrityl chloride resin, in an appropriate solvent like dichloromethane (B109758) (DCM) for 30-60 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in a solvent like N,N-dimethylformamide (DMF). The reaction progress can be monitored using a Kaiser test.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.

-

Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for the subsequent amino acids in the sequence (Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH).

-

Coupling of the Spacer: After the final deprotection step, the -CH2-O-CH2-Cbz spacer moiety is coupled to the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the completed peptide-linker from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final this compound.

In Vitro Cathepsin B Cleavage Assay

To verify the intended function of the GGFG linker, an in vitro cleavage assay using purified Cathepsin B is performed.[8][9]

Experimental Workflow for In Vitro Cleavage Assay

References

- 1. benchchem.com [benchchem.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-GGFG-PAB-PNP | ADC Linker | MedChemExpress [medchemexpress.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Linchpin of Next-Generation ADCs: A Technical Guide to Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. The exquisite specificity of a monoclonal antibody is combined with the potent cytotoxicity of a small molecule payload, delivered directly to the tumor microenvironment. Central to the success of this therapeutic modality is the linker, a critical component that ensures stability in circulation and controlled payload release at the target site. This technical guide delves into the applications of a key enzyme-cleavable linker, Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz, a cornerstone in the development of highly effective ADCs such as Trastuzumab deruxtecan (B607063).

Introduction to this compound

This compound is a tetrapeptide-based linker precursor that plays a pivotal role in the construction of modern ADCs. The Gly-Gly-Phe-Gly (GGFG) sequence is specifically designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This enzyme-mediated cleavage ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing off-target toxicity. The Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) groups are protecting groups crucial for the stepwise synthesis of the linker and its subsequent conjugation to the payload and antibody. This linker is a key component in the synthesis of Deruxtecan, the payload-linker conjugate used in Trastuzumab deruxtecan.[1][3]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C45H49N7O12 | |

| Molecular Weight | 879.91 g/mol |

Role in ADC Development: The Deruxtecan Case Study

The most prominent application of the GGFG linker is in the ADC Trastuzumab deruxtecan (Enhertu®). In this ADC, the GGFG linker connects the anti-HER2 antibody, Trastuzumab, to the potent topoisomerase I inhibitor payload, DXd (a derivative of exatecan). The high drug-to-antibody ratio (DAR) of approximately 8, combined with the specific cleavage of the linker, contributes to the remarkable efficacy of this therapeutic.[4]

Mechanism of Action

The mechanism of action for an ADC utilizing the GGFG linker follows a well-defined pathway:

-

Targeting and Internalization: The monoclonal antibody component of the ADC binds to its target antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis.

-

Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, facilitate the cleavage of the GGFG peptide linker.[1][]

-

Payload Release and Bystander Effect: Cleavage of the linker releases the cytotoxic payload (e.g., DXd) into the cytoplasm of the cancer cell. The membrane-permeable nature of payloads like DXd allows them to diffuse into neighboring tumor cells, exerting a "bystander effect" and killing even those cells that may not express the target antigen.

-

Induction of Apoptosis: The released payload then interacts with its intracellular target. In the case of DXd, it inhibits topoisomerase I, leading to DNA single- and double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[6][7]

Quantitative Data

The performance of ADCs is critically dependent on the properties of the linker. Below is a summary of key quantitative data related to ADCs utilizing the GGFG linker, primarily focusing on Trastuzumab deruxtecan.

Table 2: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) in Patients

| Parameter | Value | Patient Population | Reference |

| Elimination Clearance (T-DXd) | 0.402 L/day | Advanced/Metastatic HER2-positive Breast Cancer | [8] |

| Volume of Distribution (Central, T-DXd) | 2.68 L | Advanced/Metastatic HER2-positive Breast Cancer | [8] |

| Volume of Distribution (Peripheral, T-DXd) | 5.91 L | Advanced/Metastatic HER2-positive Breast Cancer | [8] |

| Elimination Clearance (DXd) | 18.4 L/hour | Advanced/Metastatic HER2-positive Breast Cancer | [8] |

| Steady State Clearance (CLss) (T-DXd) | Varies with dose | HER2-Expressing Advanced Solid Tumors | [9] |

| Apparent Volume of Distribution (Vz) (T-DXd) | Varies with dose | HER2-Expressing Advanced Solid Tumors | [9] |

| Steady State Volume of Distribution (Vss) (T-DXd) | Varies with dose | HER2-Expressing Advanced Solid Tumors | [9] |

Table 3: In Vitro Cytotoxicity of Trastuzumab Deruxtecan

| Cell Line | HER2 Expression | IC50 (ng/mL) | Reference |

| NCI-N87 | High | ~13-50 | [10] |

| BT474 | High | ~13-50 | [10] |

| HCC1954 | High | <173 | [10] |

| MDA-MB-361-DYT2 | Moderate | 25-80 (High DAR) | [10] |

| Various Gastric Cancer Cell Lines | Overexpression and Non-expression | Sensitive (P < 0.0001) | [11][12] |

Table 4: Plasma Stability of GGFG Linker-Containing ADCs

| Species | Stability Metric | Observation | Reference |

| Mouse Serum | % Payload Release (14 days) | ~6.6% | [13] |

| Human Serum | % Payload Release (14 days) | ~2.8% | [13] |

| Rat Plasma | In vitro stability | Stable | [14] |

Experimental Protocols

Representative Protocol for this compound Synthesis

This protocol outlines the general steps for the solid-phase synthesis of the tetrapeptide component of the linker using Fmoc chemistry.

Methodology:

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[15]

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin in the presence of a base such as diisopropylethylamine (DIPEA).[16]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.[17]

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Peptide Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) sequentially using a coupling agent such as HBTU/HOBt or HATU in the presence of a base. Monitor coupling completion with a Kaiser test.[16]

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage: Cleave the peptide from the resin using a mild acidic solution (e.g., dilute trifluoroacetic acid in DCM) to preserve acid-labile side-chain protecting groups if present.[18]

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Further Modification: The purified tetrapeptide is then further modified in solution phase to introduce the -CH2-O-CH2-Cbz moiety to yield the final product.

Cathepsin B Cleavage Assay Protocol

This protocol describes a general method to assess the cleavage of the GGFG linker by Cathepsin B.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT and EDTA).[19]

-

Reconstitute recombinant human Cathepsin B in the assay buffer.

-

Prepare a stock solution of the GGFG-linker-payload conjugate in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, add the assay buffer.

-

Add the GGFG-linker-payload conjugate to the wells.

-

Initiate the reaction by adding Cathepsin B. Include a negative control without the enzyme.

-

Incubate the plate at 37°C.

-

-

Analysis:

Signaling Pathways

The cytotoxic payload released from the GGFG linker, DXd, is a topoisomerase I inhibitor. Topoisomerase I is a critical enzyme involved in relieving torsional stress in DNA during replication and transcription.[22] Inhibition of this enzyme leads to the accumulation of single-strand breaks, which are converted to double-strand breaks upon collision with the replication fork.[7] This extensive DNA damage triggers the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.[6]

Conclusion

The this compound linker and its derivatives represent a significant advancement in ADC technology. Its enzyme-specific cleavability, coupled with favorable stability and synthetic accessibility, has enabled the development of highly potent and selective cancer therapeutics. The success of Trastuzumab deruxtecan serves as a powerful testament to the critical role of linker design in the efficacy of ADCs. As research continues, further optimization of such linker systems will undoubtedly pave the way for the next generation of targeted cancer therapies with improved therapeutic windows and patient outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. The distinctive cellular responses to DNA strand breaks caused by a DNA topoisomerase I poison in conjunction with DNA replication and RNA transcription [jstage.jst.go.jp]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. onclive.com [onclive.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. orb.binghamton.edu [orb.binghamton.edu]

- 14. researchgate.net [researchgate.net]

- 15. chem.uci.edu [chem.uci.edu]

- 16. academic.oup.com [academic.oup.com]

- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. google.com [google.com]

The Pivotal Role of the Fmoc-GGFG Linker in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that connects these two moieties. The linker is not merely a spacer but an active contributor to the PROTAC's efficacy, influencing its physicochemical properties, stability, and ability to induce the formation of a productive ternary complex. Among the diverse array of linkers being explored, the tetrapeptide sequence Glycine-Glycine-Phenylalanine-Glycine (GGFG), often utilized with a Fluorenylmethyloxycarbonyl (Fmoc) protecting group during synthesis, presents a compelling option for creating cleavable PROTACs. This technical guide delves into the core principles of the Fmoc-GGFG linker in PROTAC synthesis, providing insights into its mechanism, synthesis protocols, and the quantitative evaluation of GGFG-containing PROTACs.

The Strategic Advantage of a Cleavable Linker in PROTAC Design

While many PROTACs employ stable linkers, the incorporation of a cleavable linker, such as the GGFG peptide sequence, introduces a layer of conditional activity. The GGFG motif is specifically recognized and cleaved by lysosomal proteases, particularly cathepsins, which are often upregulated in the tumor microenvironment.[1] This enzymatic susceptibility allows for the intracellular release of the PROTAC's "warhead" (the POI-binding ligand) and/or the E3 ligase ligand, potentially modulating the molecule's activity, distribution, and toxicity profile.

The rationale for using a cleavable GGFG linker in PROTACs includes:

-

Targeted Activation: Cleavage within the lysosome of target cells can lead to a higher localized concentration of the active molecule, enhancing its degradation efficiency.

-

Modulated Pharmacokinetics: The cleavage can alter the physicochemical properties of the PROTAC, affecting its cell permeability and efflux.

-

Reduced Off-Target Effects: By restricting the release of the active components to the intracellular environment of target cells, systemic exposure and potential off-target toxicities may be minimized.

The Role of Fmoc in Solid-Phase PROTAC Synthesis

The Fmoc protecting group is instrumental in the solid-phase peptide synthesis (SPPS) of GGFG-containing linkers and, by extension, the entire PROTAC molecule. SPPS allows for the stepwise assembly of the peptide linker on a solid support, simplifying purification at each step.

The core functions of the Fmoc group in this context are:

-

Amine Protection: The Fmoc group reversibly protects the N-terminus of the growing peptide chain, preventing unwanted side reactions during the coupling of the next amino acid.

-

Facile Cleavage: The Fmoc group is readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), without affecting other protecting groups on the amino acid side chains or the linkage to the solid support.

This iterative process of deprotection and coupling allows for the precise construction of the GGFG sequence and its subsequent attachment to the POI ligand and the E3 ligase ligand.

Experimental Protocols for PROTAC Synthesis Incorporating a GGFG Linker

While a universal, one-size-fits-all protocol does not exist due to the diverse nature of POI and E3 ligase ligands, the following outlines a generalized experimental workflow for the solid-phase synthesis of a PROTAC featuring a GGFG linker. This protocol is a composite based on standard SPPS methodologies and general PROTAC synthesis strategies.[2][3][4][5]

Materials and Reagents

-

Fmoc-Gly-OH, Fmoc-Phe-OH

-

Appropriate solid-phase resin (e.g., Rink Amide resin for a C-terminal amide)

-

POI ligand with a suitable functional group for attachment (e.g., carboxylic acid or amine)

-

E3 ligase ligand with a suitable functional group for attachment (e.g., carboxylic acid or amine)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or similar.

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Analytical and purification equipment: HPLC (High-Performance Liquid Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry)

Synthesis Workflow

The synthesis can be conceptualized as a modular assembly process.

Step-by-Step Protocol:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Loading of the First Amino Acid (Fmoc-Gly-OH):

-

Dissolve Fmoc-Gly-OH (3 eq), a coupling reagent like HATU (2.9 eq), and a base like DIPEA (6 eq) in DMF.

-

Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Repeat the treatment for another 10-15 minutes.

-

Wash the resin extensively with DMF to remove all traces of piperidine.

-

-

Coupling of Subsequent Amino Acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH):

-

Repeat the coupling and deprotection steps for each amino acid in the GGFG sequence, following the procedures in steps 2 and 3. A Kaiser test can be performed after each coupling to ensure completion.

-

-

Coupling of the First Ligand (POI or E3 Ligase Ligand):

-

After the final Fmoc deprotection of the N-terminal Glycine, couple the first ligand (e.g., a carboxylic acid-functionalized ligand) using the same coupling procedure as for the amino acids.

-

-

Cleavage from Resin:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the cleaved peptide-ligand conjugate in cold diethyl ether.

-

Centrifuge and wash the precipitate with cold ether.

-

-

Purification of the Intermediate:

-

Purify the crude peptide-ligand conjugate by reverse-phase HPLC.

-

Characterize the purified product by LC-MS.

-

-

Coupling of the Second Ligand:

-

In solution, couple the purified peptide-ligand conjugate to the second ligand (e.g., an amine-functionalized ligand) using a suitable coupling agent (e.g., HATU, DIPEA in DMF).

-

Monitor the reaction by LC-MS.

-

-

Final Purification:

-

Purify the final PROTAC molecule by reverse-phase HPLC.

-

Lyophilize the purified PROTAC to obtain a solid product.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

Quantitative Evaluation of GGFG-Containing PROTACs

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6] While specific data for PROTACs utilizing a GGFG linker is not yet widely published, the table below provides a template for how such data would be presented, with hypothetical values for illustrative purposes.

| PROTAC ID | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Hypothetical-GGFG-1 | BRD4 | VHL | GGFG | 50 | >90 | HeLa | Fictional |

| Hypothetical-GGFG-2 | BTK | CRBN | GGFG | 25 | >95 | Ramos | Fictional |

| Control (non-cleavable) | BRD4 | VHL | PEG4 | 75 | >90 | HeLa | Fictional |

Table 1: Hypothetical quantitative data for GGFG-containing PROTACs.

Signaling Pathway and Mechanism of Action

The mechanism of action of a PROTAC with a cleavable GGFG linker involves several key steps culminating in the proteasomal degradation of the target protein.

-

Cellular Entry: The PROTAC enters the target cell.

-

Ternary Complex Formation: The PROTAC simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the proteasome.

-

Lysosomal Trafficking and Cleavage: In a parallel or subsequent pathway, the PROTAC can be trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, cathepsins recognize and cleave the GGFG linker.[7]

-

Release of Fragments: This cleavage event releases the warhead and/or the E3 ligase ligand, potentially altering their activity and cellular fate.

Conclusion and Future Perspectives

The Fmoc-GGFG linker represents a sophisticated tool in the PROTAC design toolbox. Its utility in solid-phase synthesis, coupled with its enzyme-cleavable nature, offers a pathway to develop next-generation PROTACs with conditional activation and potentially improved therapeutic indices. While the application of GGFG linkers in PROTACs is an emerging area with less published data compared to their use in ADCs, the underlying principles of enzymatic cleavage hold significant promise. Future research will likely focus on a more comprehensive understanding of the structure-activity relationships of cleavable linkers in PROTACs, including the impact of cleavage on ternary complex formation, degradation kinetics, and overall cellular pharmacology. The continued exploration of such "smart" linkers will undoubtedly contribute to the development of more potent and selective protein degraders for a wide range of diseases.

References

- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Precision Toolkit: An In-depth Technical Guide to Enzyme-Cleavable Linkers for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity, a cornerstone of modern pharmaceutical development. Antibody-drug conjugates (ADCs) epitomize this strategy, combining the exquisite specificity of a monoclonal antibody with the potent cytotoxicity of a payload. The lynchpin of this tripartite system is the linker, a chemical bridge whose properties dictate the stability, pharmacokinetics, and ultimate success of the ADC.[1][] Among the various linker technologies, enzyme-cleavable linkers have emerged as a particularly effective and widely adopted class, utilized in the majority of clinically approved and investigational ADCs.[3][4]

These linkers are designed to remain stable in the systemic circulation but are selectively cleaved by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[5][6] This enzyme-mediated release mechanism allows for the controlled liberation of the cytotoxic payload directly at the site of action, thereby widening the therapeutic window.[][6] This technical guide provides a comprehensive overview of the core principles, quantitative performance data, and key experimental methodologies associated with the most prominent enzyme-cleavable linker systems.

Core Principles and Major Classes of Enzyme-Cleavable Linkers

The fundamental design principle of an enzyme-cleavable linker is to incorporate a specific substrate sequence that is recognized and hydrolyzed by a target enzyme abundant at the disease site but with low activity in systemic circulation.[7][] This differential enzymatic activity is the basis for targeted drug release. The most successful strategies have focused on enzymes localized within the lysosomal compartment of cells, such as proteases and glycosidases.[][9]

Protease-Cleavable Linkers (Dipeptide-Based)

This is the most clinically validated class of enzyme-cleavable linkers, typically featuring a dipeptide sequence that is susceptible to cleavage by lysosomal proteases like Cathepsin B.[][10] Cathepsin B is a cysteine protease often upregulated in various cancer types, making it an ideal enzymatic trigger.[9][10]

-

Valine-Citrulline (Val-Cit) Linker : The Val-Cit dipeptide is the archetypal protease-sensitive linker.[] It exhibits a fine balance of high stability in human plasma and efficient cleavage by Cathepsin B within the lysosome.[11][12] Following enzymatic cleavage of the peptide bond, a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC), spontaneously decomposes to release the unmodified cytotoxic drug.[] This mechanism is central to several approved ADCs.[13]

-

Valine-Alanine (Val-Ala) Linker : An alternative to Val-Cit, the Val-Ala linker is also efficiently cleaved by Cathepsin B.[14] A key advantage of the Val-Ala linker is its reduced hydrophobicity compared to Val-Cit, which can mitigate the risk of ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[14]

Glycosidase-Cleavable Linkers

This class of linkers utilizes a glycosidic bond that is hydrolyzed by lysosomal glycosidases. Their hydrophilic nature can improve the solubility and pharmacokinetic properties of ADCs, particularly those with hydrophobic payloads.[7]

-

β-Glucuronide Linkers : These linkers are cleaved by β-glucuronidase (GUSB), a lysosomal enzyme overexpressed in some tumor types and also present in necrotic regions of tumors.[7][] The β-glucuronic acid moiety is highly hydrophilic, which helps to prevent the aggregation issues sometimes seen with hydrophobic dipeptide-linked ADCs.[][15] ADCs employing this linker have demonstrated excellent plasma stability and potent in vivo efficacy.[16] The cleavage mechanism also typically involves a self-immolative spacer to release the payload.[]

Other Enzymatic Triggers

Research continues to expand the repertoire of enzymatic triggers for targeted delivery.

-

Phosphatase-Cleavable Linkers : These linkers incorporate a phosphate (B84403) or pyrophosphate group that can be hydrolyzed by lysosomal acid phosphatases. This strategy offers the advantage of using highly hydrophilic substrates.

-

Sulfatase-Cleavable Linkers : Exploiting sulfatases, which are overexpressed in certain cancers, these linkers use an aryl sulfate (B86663) group as the trigger. They have shown high stability in plasma and efficient cleavage within the lysosome.

Quantitative Data Presentation

The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for commonly used enzyme-cleavable linkers, providing a basis for comparison.

Table 1: In Vitro Stability and Cleavage Kinetics

| Linker Type | Linker Sequence | Target Enzyme | Stability (Plasma) | Cleavage Rate/Half-life | Reference(s) |

| Dipeptide | Valine-Citrulline (Val-Cit) | Cathepsin B | High stability in human plasma | t½ ≈ 240 min (in one study) | [17][18][19] |

| Dipeptide | Valine-Alanine (Val-Ala) | Cathepsin B | High | ~50% of Val-Cit rate | [17] |

| Dipeptide | Phenylalanine-Lysine (Phe-Lys) | Cathepsin B | Moderate | ~30-fold faster than Val-Cit (isolated enzyme) | [17] |

| Glucuronide | β-Glucuronide-MMAF | β-Glucuronidase | High (Extrapolated t½ of 81 days in rat plasma) | Facile drug release upon exposure | [16] |

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

| ADC (Target) | Linker-Payload | Cell Line | IC₅₀ (nM) | Reference(s) |

| Anti-CD30 | Val-Cit-MMAE | Karpas 299 | ~1 | [16] |

| Anti-CD70 | β-Glucuronide-MMAF | 786-O | ~1-10 | [16] |

| Anti-HER2 | Val-Ala-Payload | SK-BR-3 | Varies by payload | |

| Various | Various | Various | pM to low nM range is common for potent payloads | [10] |

Table 3: In Vivo Efficacy in Xenograft Models

| ADC (Target) | Linker-Payload | Xenograft Model | Dose | Outcome | Reference(s) |

| cAC10 (Anti-CD30) | β-Glucuronide-MMAE | Karpas 299 Lymphoma | 0.5 mg/kg (single dose) | Cures in all animals | [16] |

| c1F6 (Anti-CD70) | β-Glucuronide-MMAF | Renal Cell Carcinoma | 0.75 mg/kg | Efficacious | [16] |

| Trastuzumab | Various cleavable linkers | SKOV3 | 3 mg/kg (single dose) | Tumor growth inhibition | [7] |

| Various | Val-Cit/Val-Ala | Various | Varies | Dose-dependent tumor inhibition | [3][14] |

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: General mechanism of action for an ADC with an enzyme-cleavable linker.

Caption: Enzymatic cleavage mechanisms for Val-Cit and β-Glucuronide linkers.

Experimental Workflows

Caption: A typical experimental workflow for the preclinical evaluation of an ADC.

Experimental Protocols

Detailed and standardized protocols are critical for the reliable evaluation of ADCs. Below are methodologies for key experiments.

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release from a protease-cleavable linker in the presence of its target enzyme.[17]

-

Objective : To measure the kinetics of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.

-

Materials :

-

ADC with Val-Cit linker (e.g., 1 mg/mL stock solution).

-

Recombinant Human Cathepsin B.

-

Assay Buffer: 25 mM Sodium Acetate, pH 5.0.[17]

-

Activation Solution: 40 mM Dithiothreitol (DTT) in water.[17]

-

Quenching Solution: 2% Formic Acid in acetonitrile (B52724).

-

HPLC system with a reverse-phase C18 column.

-

-

Procedure :

-

Enzyme Activation : Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the Activation Solution (containing DTT) for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced state.[17]

-

Reaction Setup : In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. Typical final concentrations are in the micromolar range (e.g., 1-10 µM ADC).[20]

-

Initiate Reaction : Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[17][20]

-

Incubation : Incubate the reaction mixture at 37°C.

-

Time Points : At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[17]

-

Quench Reaction : Immediately stop the reaction by adding the aliquot to the Quenching Solution. This will precipitate the protein and stop enzymatic activity.

-

Sample Preparation : Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis : Inject the supernatant onto the HPLC system. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the released payload from the intact ADC and other components.

-

Data Analysis : Quantify the peak area of the released payload at each time point. Plot the concentration of the released payload over time to determine the cleavage rate and/or the half-life of the linker.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT-Based)

This colorimetric assay assesses the potency of an ADC by measuring its effect on cancer cell viability.

-

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC on an antigen-positive cancer cell line.

-

Materials :

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

ADC, unconjugated antibody, and free payload stock solutions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Sterile, flat-bottom 96-well cell culture plates.

-

-

Procedure :

-

Cell Seeding : Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

ADC Treatment : Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

-

Carefully remove the medium from the wells and add 100 µL of the various drug/antibody concentrations. Include untreated cells as a "100% viability" control and wells with medium only as a blank.

-

Incubation : Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 120 hours.

-

MTT Addition : Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : Carefully remove the medium containing MTT. Add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis : Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.

-

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a mouse model.

-

Objective : To assess the in vivo anti-tumor efficacy of a lead ADC candidate in a cell line-derived xenograft (CDX) model.

-

Materials :

-

Immunocompromised mice (e.g., athymic nude or NOD-scid).

-

Antigen-positive human cancer cell line.

-

ADC, vehicle control, and any relevant control antibodies.

-

Calipers for tumor measurement.

-

-

Procedure :

-

Tumor Implantation : Subcutaneously inject a suspension of the selected cancer cells (e.g., 5-10 million cells in PBS or Matrigel) into the flank of each mouse.[21]

-

Tumor Growth Monitoring : Allow tumors to grow. Monitor tumor size by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization : Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment groups (typically n=5-10 mice per group) to ensure a similar average tumor volume across all groups.

-

Dosing : Administer the ADC, vehicle, and controls via the appropriate route (typically intravenous injection). Dosing can be a single administration or a multi-dose schedule.

-

Efficacy Monitoring : Continue to measure tumor volumes and animal body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

-

Study Endpoint : The study is typically concluded when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or when animals show signs of excessive toxicity (e.g., >20% body weight loss).

-

Data Analysis : Plot the mean tumor volume ± SEM for each group over time. Compare tumor growth between treated and control groups using appropriate statistical tests (e.g., ANOVA). Tumor growth inhibition (TGI) can be calculated. Kaplan-Meier survival curves can also be generated if survival is an endpoint.

-

Conclusion

Enzyme-cleavable linkers are a cornerstone of modern ADC design, providing a robust mechanism for achieving targeted payload release and enhancing the therapeutic index of these powerful drugs. The choice of linker—be it the clinically validated Val-Cit dipeptide or the hydrophilicity-enhancing β-glucuronide system—must be tailored to the specific antibody, payload, and target indication.[][14] A thorough understanding of their cleavage mechanisms, combined with rigorous evaluation using standardized in vitro and in vivo protocols, is essential for the successful development of next-generation ADCs. As research continues to uncover novel enzyme-substrate pairs and refine linker chemistry, the precision and efficacy of targeted cancer therapy will undoubtedly continue to advance.

References

- 1. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. njbio.com [njbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 16. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]

The Critical Role of Cathepsin-Cleavable Peptide Linkers in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of potent cytotoxic agents to tumor cells represents a paradigm shift in oncology. At the heart of many successful antibody-drug conjugates (ADCs) and other targeted therapies lies a critical component: the cleavable linker. Among these, cathepsin-cleavable peptide linkers have emerged as a cornerstone technology, enabling the selective release of therapeutic payloads within the tumor microenvironment. This guide provides an in-depth technical overview of the core principles, experimental evaluation, and application of these linkers in oncology research.

Introduction to Cathepsin-Cleavable Linkers

Cathepsins are a family of proteases, primarily lysosomal cysteine proteases, that are frequently overexpressed in various cancers.[1][] Their heightened activity in the tumor microenvironment and within cancer cells makes them an attractive target for designing conditionally-activated drug delivery systems.[1][3] Cathepsin-cleavable linkers are typically short peptide sequences engineered to be recognized and cleaved by specific cathepsins, most notably Cathepsin B.[][] This enzymatic cleavage triggers the release of a conjugated payload, such as a highly potent cytotoxic drug, directly at the site of the tumor, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[][5]

The design of an ideal cathepsin-cleavable linker is a balancing act between two opposing requirements: it must remain stable in the systemic circulation to prevent premature drug release, and it must be efficiently cleaved upon reaching the target tumor cells.[][5]

Mechanism of Action: The Val-Cit-PABC System

A widely employed and well-characterized cathepsin-cleavable linker system utilizes the dipeptide sequence valine-citrulline (Val-Cit) in conjunction with a self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC).[][6]

The process unfolds as follows:

-

ADC Internalization: An antibody-drug conjugate binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.[7]

-

Lysosomal Trafficking: The ADC is trafficked to the endosomal-lysosomal compartments of the cell.[7]

-

Acidic Environment and Enzymatic Activity: The acidic environment of the lysosome (pH 4.5-5.5) provides the optimal conditions for the activity of proteases like Cathepsin B.[8]

-

Peptide Cleavage: Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer.[][8]

-

Self-Immolation: The cleavage of the peptide bond initiates a spontaneous 1,6-elimination reaction within the PABC spacer. This results in the formation of an unstable aniline (B41778) metabolite which rapidly decomposes.[6]

-

Payload Release: The decomposition of the PABC spacer liberates the active cytotoxic payload into the cytoplasm or nucleus of the cancer cell, where it can exert its therapeutic effect.[6][7]

Caption: Mechanism of Val-Cit-PABC linker cleavage by Cathepsin B and subsequent payload release.

Quantitative Data on Cathepsin-Cleavable Linkers

The efficacy and safety of ADCs are critically dependent on the properties of the linker. Researchers have developed various peptide sequences to optimize cleavage efficiency, plasma stability, and overall therapeutic index. The following tables summarize key quantitative data for different cathepsin-cleavable linkers.

| Linker Sequence | Payload | Key Findings | Reference |

| Val-Cit | MMAE | The Val-Cit linker is widely used due to its efficient cleavage by Cathepsin B and good stability. Approximately 20% of ADCs in clinical trials utilize this linker. | [] |

| Val-Ala | MMAE | Val-Ala exhibits better hydrophilicity and stability compared to Val-Cit. | [9] |

| Phe-Arg-Arg-Leu | Doxorubicin (B1662922) | Nanoparticles formed with this linker showed a 2.1-fold better anticancer efficacy compared to free doxorubicin. | [10] |

| GFLG | Doxorubicin | One of the most widely used tetra-amino acid linkers for developing Cathepsin B-responsive drug delivery systems. | [1] |

| cBu-Cit | - | This peptidomimetic linker shows enhanced specificity for Cathepsin B. Drug release was inhibited by over 75% with a Cathepsin B inhibitor. | [6][9] |

| Glu-Val-Cit | - | This linker is a poor substrate for the mouse plasma enzyme Ces1C, leading to improved stability in mouse models. | [6] |

| Lys-Lys based | AMC | These linkers showed higher rates of hydrolysis and selectivity towards Cathepsin B compared to Val-Cit. | |

| Asn-containing | MMAE | These linkers are cleaved by legumain, another lysosomal protease, and show comparable or improved efficacy to Val-Cit linkers. |

| Linker Modification | Impact on Stability and Efficacy | Reference |

| Addition of a P3 polar acidic residue to Val-Cit | Increases plasma stability. | [7] |

| Polar basic residue substitution at the P1 position of Val-Cit | Improves lysosomal cleavage activity. | [7] |

| PEGylation | Provides excellent mouse and human serum stability without compromising Cathepsin B-mediated cleavage. | [7][11] |

Experimental Protocols

The evaluation of cathepsin-cleavable linkers is crucial for the development of effective targeted therapies. Fluorometric assays are a common and sensitive method for assessing the susceptibility of a peptide linker to enzymatic cleavage.[12]

General Endpoint Fluorometric Assay for Screening Linkers

Objective: To screen various peptide linkers for their susceptibility to cleavage by Cathepsin B.

Principle: This assay utilizes a fluorogenic substrate, typically a peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by Cathepsin B, the fluorophore is released, resulting in a measurable increase in fluorescence.[12][13]

Materials:

-

Recombinant Human Cathepsin B[13]

-

Peptide linker-AMC substrates

-

Assay Buffer (e.g., 25 mM MES, pH 5.0)[13]

-

Activation Buffer (Assay Buffer with 5 mM DTT, freshly prepared)[13]

-

96-well black microplate[13]

-

Fluorescence microplate reader[12]

Procedure:

-

Reagent Preparation:

-

Enzyme Activation:

-

Incubate the diluted Cathepsin B solution at room temperature for 15 minutes to activate the enzyme.[13]

-

-

Assay Setup (in a 96-well plate):

-

Sample Wells: 50 µL of activated Cathepsin B solution + 50 µL of peptide linker-AMC substrate solution.

-

Enzyme Only Wells (Negative Control): 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.

-

Substrate Blank Wells: 50 µL of Assay Buffer + 50 µL of peptide linker-AMC substrate solution.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[12]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 348/440 nm for AMC).

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the average fluorescence of all other wells.

-

Compare the fluorescence of the sample wells to the negative control wells to determine the extent of cleavage.[12]

-

Kinetic Fluorometric Assay for Determining Enzyme Kinetics

Objective: To determine the kinetic parameters (Km and kcat) for the cleavage of a peptide linker by Cathepsin B.

Procedure:

-

Assay Setup:

-

Prepare a range of concentrations for the peptide linker-AMC substrate.

-

In a 96-well plate, add 50 µL of activated Cathepsin B solution to the appropriate wells.

-

Add 50 µL of each concentration of the peptide linker substrate to the wells containing the enzyme.

-

Include blank wells with the highest substrate concentration and Activation Buffer.[12]

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals over a set period.[12]

-

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.[12]

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Caption: A generalized workflow for performing a Cathepsin B peptide linker cleavage assay.

Cathepsins in Cancer Signaling Pathways

Cathepsins are not merely involved in drug release; they are integral components of signaling pathways that contribute to cancer progression.[3] Their activity can influence tumor growth, invasion, and metastasis through various mechanisms.[14][15]

-

Extracellular Matrix (ECM) Degradation: Secreted cathepsins can degrade components of the ECM, such as collagen and laminin, facilitating cancer cell invasion and metastasis.[3][15]

-

Activation of other Proteases: Cathepsins can activate other classes of proteases, like matrix metalloproteinases (MMPs), creating a proteolytic cascade that further promotes tumor progression.[14]

-

Growth Factor Activation: Cathepsins can process and activate growth factors, such as TGF-β1, which can enhance cancer cell growth and inflammation.[3][14]

-

Signaling Pathway Modulation: Cathepsin B upregulation has been linked to the mitogen-activated protein kinase (MAPK) and p38 signaling pathways.[15] Cathepsin C has been shown to promote cell motility and invasion via the Yes-associated protein (YAP) signaling pathway in non-small cell lung cancer.[16]

Caption: Overview of the multifaceted role of cathepsins in cancer signaling and progression.

Conclusion and Future Directions

Cathepsin-cleavable peptide linkers are a mature and clinically validated technology in oncology research and drug development. Their ability to exploit the unique enzymatic conditions of the tumor microenvironment provides a robust mechanism for targeted drug delivery. Future research is focused on the development of novel peptide and peptidomimetic sequences with enhanced specificity for different cathepsins, improved plasma stability, and optimized cleavage kinetics.[6][17] The continued refinement of these linkers, in conjunction with the discovery of new tumor-associated antigens and potent payloads, will undoubtedly lead to the next generation of highly effective and safer cancer therapeutics.

References

- 1. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. benchchem.com [benchchem.com]

- 9. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]

- 10. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cathepsins in digestive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cathepsin C regulates tumor progression via the Yes-associated protein signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Synthesis of deruxtecan using Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz

An In-depth Review of the Synthesis of the Drug-Linker Component of a Leading Antibody-Drug Conjugate

This technical guide provides a detailed overview of the synthesis of deruxtecan (B607063), the drug-linker component of the antibody-drug conjugate (ADC) trastuzumab deruxtecan. The synthesis involves the preparation of a sophisticated linker, incorporating the peptide sequence Gly-Gly-Phe-Gly, and its subsequent conjugation to a potent topoisomerase I inhibitor payload. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the chemical strategies employed in the creation of this impactful therapeutic agent.

Introduction to Deruxtecan and its Mechanism of Action

Deruxtecan is a critical component of the ADC trastuzumab deruxtecan, where it serves as the cytotoxic payload and the means of its attachment to the monoclonal antibody trastuzumab. The ADC functions by selectively targeting human epidermal growth factor receptor 2 (HER2), which is overexpressed in various cancers. Following binding to HER2 on a cancer cell, the entire ADC is internalized through receptor-mediated endocytosis.[1][2][3] Once inside the cell, the ADC is trafficked to the lysosome, an acidic organelle rich in proteolytic enzymes.[2]

Within the lysosome, the tetrapeptide linker of deruxtecan, Gly-Gly-Phe-Gly (GGFG), is cleaved by lysosomal proteases such as cathepsins.[4] This cleavage releases the highly potent topoisomerase I inhibitor, a derivative of exatecan (B1662903) known as DXd.[5] The released DXd can then diffuse into the nucleus, where it inhibits topoisomerase I, an enzyme essential for DNA replication and repair. By trapping the topoisomerase I-DNA cleavage complex, DXd induces double-strand DNA breaks, ultimately leading to apoptotic cell death.[6][7]

Synthetic Strategy Overview

The synthesis of deruxtecan is a multi-step process that involves the preparation of three key building blocks: the exatecan-derived payload, the GGFG-containing peptide linker, and a maleimide (B117702) moiety for antibody conjugation. A central intermediate in the synthesis of the linker is a protected tetrapeptide derivative, such as Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz, which is elaborated and then coupled to the payload. The final step involves the introduction of the maleimide group to create the complete drug-linker, ready for conjugation to the antibody.

The overall synthetic workflow can be visualized as follows:

Caption: A high-level overview of the synthetic workflow for trastuzumab deruxtecan.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of key intermediates and the final drug-linker, deruxtecan. These protocols are based on information compiled from various sources, including patent literature, and are intended for informational purposes.

Synthesis of the Advanced Linker Intermediate

A crucial step in the synthesis of the deruxtecan linker is the formation of a tetrapeptide derivative. While the exact, detailed protocol for the specific intermediate this compound is not fully disclosed in publicly available literature, a general procedure for the synthesis of a similar advanced linker intermediate (referred to as compound 325 in one source) can be outlined. This process involves the coupling of smaller peptide fragments and subsequent modification.[4]

General Protocol for Peptide Coupling:

-

Activation: The C-terminal of an N-protected amino acid or peptide fragment (e.g., Fmoc-Gly-Gly-OH) is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in an appropriate solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Coupling: The activated species is then reacted with the N-terminus of another amino acid or peptide fragment. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. This often involves aqueous washes and extraction with an organic solvent. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.

Synthesis of the Drug-Linker, Deruxtecan (MC-GGFG-DXd)

The final stages of the deruxtecan synthesis involve the coupling of the advanced linker intermediate with the exatecan payload, followed by deprotection and functionalization with the maleimide group.

Protocol for Coupling, Deprotection, and Maleimide Functionalization: [4][8]

-

Coupling of Linker and Payload: The advanced linker intermediate is coupled to the exatecan payload using standard peptide coupling conditions, such as EDCI and HOBt·H2O, at room temperature. The reaction progress is monitored until completion.

-

Purification of the Coupled Product: The resulting intermediate is purified. One described method involves treatment of the organic layer with activated carbon and MgSO4, followed by crystallization from a solvent system like tetrahydrofuran (B95107) (THF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed from the purified intermediate. This is typically achieved by treatment with a base, such as 1,8-diazabicyclo[11.5.4.0]undec-7-ene (DBU), in a solvent like THF.

-

Maleimide Functionalization: The deprotected amine is then reacted with a maleimide-containing reagent, such as 6-maleimidocaproic acid, to install the maleimide group. This reaction yields the final drug-linker, deruxtecan.

-

Final Purification: Deruxtecan is purified to a high degree, for example, by precipitation from a solvent system like acetone (B3395972) and 1-propanol.

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of deruxtecan and its conjugation to trastuzumab. It is important to note that detailed, step-by-step yield and purity data for every intermediate is not consistently reported across public sources.

Table 1: Synthesis of Exatecan Precursor [4]

| Step | Reactants | Product | Overall Yield |

| Bromination, Nitro Reduction, and Acetylation of 2-fluoro-1-methyl-4-nitrobenzene | 2-fluoro-1-methyl-4-nitrobenzene, NBS/sulfuric acid, and subsequent reagents | Compound 310 | 37% |

Table 2: Synthesis and Conjugation of Deruxtecan [4]

| Step | Reactants | Product | Scale | Yield | Drug-to-Antibody Ratio (DAR) |

| Final steps to Deruxtecan (307) | Exatecan (308), Linker (325), EDCI/HOBt, DBU, 6-maleimidocaproic acid (327) | Deruxtecan (307) | 400 g scale | 191 g (unspecified step yield) | N/A |

| Conjugation to Trastuzumab | Trastuzumab, TCEP, Deruxtecan | Trastuzumab Deruxtecan | Unspecified | Not Reported | ~8:1 |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and the experimental workflow for the synthesis of the drug-linker portion of deruxtecan.

Caption: HER2-mediated endocytosis and intracellular trafficking of trastuzumab deruxtecan.

Caption: Mechanism of action of the DXd payload via inhibition of Topoisomerase I.

Conclusion

The synthesis of deruxtecan is a complex yet elegant process that highlights the advancements in medicinal chemistry and bioconjugation. The careful design of the cleavable linker and the potent payload are key to the efficacy of trastuzumab deruxtecan. This guide provides a foundational understanding of the synthetic strategies and mechanisms of action, serving as a valuable resource for professionals in the field of oncology drug development. Further research into more efficient synthetic routes and novel linker-payload technologies will continue to drive the development of the next generation of antibody-drug conjugates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanism of HER2 Rapid Internalization and Redirected Trafficking Induced by Anti-HER2 Biparatopic Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the solid-phase synthesis of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz, a modified tetrapeptide. This compound incorporates a C-terminal aldehyde equivalent, which is a valuable moiety in drug discovery, particularly for developing protease inhibitors and peptide-based therapeutics. The aldehyde functionality can act as a transition-state analog inhibitor of various proteases.[1][2][3][] The synthesis protocol is based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[5][6][7][8]

The synthesis commences with the immobilization of a modified C-terminal glycine (B1666218) residue onto a solid support, followed by the sequential coupling of Fmoc-protected amino acids. The final step involves the cleavage of the peptide from the resin to yield the desired product.

Materials and Reagents

| Reagent | Supplier | Grade |

| 2-Chlorotrityl chloride resin | Various | 1% DVB, 100-200 mesh, 1.0-1.6 mmol/g |

| Fmoc-Gly-OH | Various | Peptide synthesis grade |

| Fmoc-Phe-OH | Various | Peptide synthesis grade |

| H-Gly-CH2-O-CH2-Cbz (custom synthesis) | N/A | >95% purity |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide synthesis grade |

| 1-Hydroxybenzotriazole (HOBt) | Various | Peptide synthesis grade |

| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide synthesis grade |

| Piperidine (B6355638) | Various | Reagent grade |

| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |

| Dichloromethane (DCM) | Various | Reagent grade |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | Reagent grade |

| Diethyl ether | Various | Reagent grade |

Experimental Protocols

Preparation of the C-terminal Modified Glycine Resin

The synthesis begins with the attachment of the C-terminal modified glycine to the 2-chlorotrityl chloride resin. This resin is chosen for its acid-labile properties, allowing for mild cleavage conditions that preserve the C-terminal modification.

Protocol:

-

Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM.

-

Dissolve 2 equivalents of H-Gly-CH2-O-CH2-Cbz and 4 equivalents of DIPEA in 10 mL of DCM.

-

Add the solution to the swollen resin and shake for 2 hours at room temperature.

-

To cap any remaining reactive sites on the resin, add 1 mL of methanol (B129727) and shake for an additional 30 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Dry the resin under vacuum.

-

Determine the loading of the resin using a spectrophotometric method by cleaving the Fmoc group from a small, weighed sample of resin with a known concentration of piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.

Solid-Phase Peptide Synthesis (SPPS) Cycle

The peptide chain is elongated by the sequential addition of Fmoc-protected amino acids using a standard SPPS cycle of deprotection and coupling.

| Step | Reagent/Solvent | Time | Repeats |

| Swelling | DMF | 30 min | 1 |

| Washing | DMF | 1 min | 3 |

| Deprotection | 20% Piperidine in DMF | 5 min | 1 |

| 20% Piperidine in DMF | 15 min | 1 | |

| Washing | DMF | 1 min | 5 |

| Coupling | Fmoc-AA (3 eq), DIC (3 eq), HOBt (3 eq) in DMF | 2 hours | 1 |

| Washing | DMF | 1 min | 3 |

| DCM | 1 min | 3 |

Detailed Coupling Protocol (for each amino acid):

-

Swell the resin in DMF for 30 minutes.

-

Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF.

-

Coupling: In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, then Fmoc-Gly-OH), 3 equivalents of DIC, and 3 equivalents of HOBt in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.

Cleavage and Deprotection

The final step is to cleave the synthesized peptide from the solid support and remove any side-chain protecting groups.

Protocol:

-

After the final coupling and washing steps, dry the peptide-resin under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

-

Add 10 mL of the cleavage cocktail to the resin and shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with an additional 2 mL of TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | 220 nm |

| Mass Spectrometry | Electrospray Ionization (ESI) |

Workflow Diagram

Caption: Solid-phase synthesis workflow for this compound.

Conclusion

The protocol described provides a comprehensive guide for the solid-phase synthesis of the modified tetrapeptide this compound. This methodology leverages standard Fmoc-SPPS techniques, making it accessible to researchers with experience in peptide synthesis. The resulting compound can serve as a valuable tool in the development of novel peptide-based therapeutics and chemical probes. Careful monitoring of the coupling reactions and efficient purification are critical for obtaining the target peptide in high purity.

References

Application Notes and Protocols for the Conjugation of Fmoc-GGFG Linker to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC.[1][2][3] The Fmoc-Gly-Gly-Phe-Gly-OH (Fmoc-GGFG-OH) is a tetrapeptide-based linker designed for enzymatic cleavage within the target cell.[][][6] The Gly-Gly-Phe-Gly sequence is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[] This ensures a controlled release of the cytotoxic drug at the site of action, minimizing systemic toxicity.[2]

The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for the synthesis of the peptide linker and must be removed to allow for the subsequent attachment of a payload.[][6] This document provides detailed protocols for the conjugation of an Fmoc-GGFG linker to a monoclonal antibody, covering the activation of the linker, the conjugation reaction, purification of the resulting conjugate, and methods for its characterization.

Chemistry of Conjugation

The conjugation of Fmoc-GGFG-OH to a monoclonal antibody is typically achieved through the formation of a stable amide bond between the carboxylic acid group of the linker and the primary amine of a lysine (B10760008) residue on the antibody.[] This process involves a two-step reaction:

-

Activation of the Carboxylic Acid: The carboxylic acid of the Fmoc-GGFG-OH linker is activated to make it more susceptible to nucleophilic attack by the amine groups on the antibody. A common method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[7]

-

Conjugation to the Antibody: The activated linker (Fmoc-GGFG-NHS ester) is then reacted with the monoclonal antibody. The primary amine groups of lysine residues on the antibody surface act as nucleophiles, attacking the activated ester to form a stable amide bond. This reaction is typically performed in a buffer with a slightly alkaline pH to ensure the lysine residues are deprotonated and thus more reactive.

Experimental Protocols

Materials and Reagents

-